![molecular formula C18H17ClN2OS B2548084 (2-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-40-2](/img/structure/B2548084.png)
(2-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
(2-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential applications as an antitumor agent.
Scientific Research Applications
Antioxidant Activity
A study by Reddy et al. (2015) synthesized a series of compounds with thiazole moieties, demonstrating significant in vitro antioxidant activity. These compounds, structurally related to the target molecule, were tested using various radical scavenging methods, revealing potent antioxidant properties potentially beneficial in combating oxidative stress-related diseases (Reddy et al., 2015).
Synthesis and Reactivity
Pouzet et al. (1998) described the synthesis of a compound similar to the target molecule, exploring its reactivity towards sulfur- and oxygen-containing nucleophiles. This study provides insight into the chemical properties and potential applications of such compounds in synthetic chemistry (Pouzet et al., 1998).
Enzyme Inhibition and Potential Therapeutic Applications
Bekircan et al. (2015) conducted research on novel heterocyclic compounds derived from a similar structure, investigating their lipase and α-glucosidase inhibition. The findings suggest potential applications in developing treatments for conditions like diabetes and obesity, highlighting the therapeutic relevance of these compounds (Bekircan et al., 2015).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized compounds incorporating heterocyclic entities such as oxazole, pyrazoline, and pyridine, studying their anticancer and antimicrobial activities. This research points to the potential use of structurally related compounds in developing new pharmaceuticals to treat various cancers and microbial infections (Katariya et al., 2021).
Luminescence and Optical Properties
Wen et al. (2021) designed and synthesized a pure organic donor-acceptor molecule, demonstrating dual emission of delayed fluorescence and room-temperature phosphorescence. This study suggests the potential application of structurally similar compounds in developing materials for optoelectronic devices (Wen et al., 2021).
properties
IUPAC Name |
(2-chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-5-4-6-14(11-13)12-23-18-20-9-10-21(18)17(22)15-7-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSUKJUIJIMHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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